Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is a chemical compound with a complex structure that includes a triazine ring and a thioester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester typically involves the reaction of 4-(dimethylamino)-1,3,5-triazine-2-methyl chloride with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester involves its interaction with specific molecular targets. The compound’s thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester: Similar structure but contains a diphenylphosphino group instead of a triazine ring.
S-(4,5-dihydro-2-methyl-3-furanyl) ethanethioate: Contains a furan ring instead of a triazine ring.
Ethanethioic acid, S-(2-methyl-5-benzoxazolyl) ester: Contains a benzoxazole ring instead of a triazine ring.
Uniqueness
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is unique due to its combination of a triazine ring and a thioester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
653586-15-3 |
---|---|
Molecular Formula |
C8H12N4OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C8H12N4OS/c1-6(13)14-4-7-9-5-10-8(11-7)12(2)3/h5H,4H2,1-3H3 |
InChI Key |
RGEULRRFIZMUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=NC(=NC=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.